molecular formula C10H11N3O B1514083 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline CAS No. 1015846-73-7

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Cat. No. B1514083
CAS RN: 1015846-73-7
M. Wt: 189.21 g/mol
InChI Key: QNURCZCTYZDDJD-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” is a chemical compound with the linear formula C10 H11 N3 O . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation

A study detailed the synthesis and characterization of novel 2,5 substituted-1,3,4 oxadiazole derivatives, utilizing a multistep reaction scheme starting from benzohydrazide. These compounds, including variations of the oxadiazole ring, were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, showing promise in the development of new therapeutic agents (S. Kavitha, K. Kannan, S. Gnanavel, 2016).

Urease Inhibition

Another research initiative synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. These compounds were confirmed through spectral and elemental analysis, offering insights into their potential as valuable therapeutic agents in drug development (M. Nazir et al., 2018).

Antimicrobial Activities

Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines reported significant antibacterial and antifungal activities against tested strains, highlighting their potential as fluorescence probes in biological imaging and antimicrobial agents (Venkateswarlu Banoji et al., 2022).

DNA-Binding and Antioxidant Activities

A study on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives explored their DNA-binding properties and antioxidant activities. The complexes demonstrated strong potential as scavengers for eliminating radicals, indicating their biomedical application potentials (Huilu Wu et al., 2014).

Facile Synthesis Techniques

Research has also focused on facile synthesis methods for oxadiazole derivatives. One approach developed a copper-catalyzed domino protocol to synthesize 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from simple isatins and hydrazides, integrating condensation, ring-opening, and decarboxylative coupling for intramolecular C-O bond formation (Cheng Xu et al., 2015).

Safety and Hazards

The safety and hazards associated with “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” are not specified in the available resources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNURCZCTYZDDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651014
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015846-73-7
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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